Cas no 2138215-92-4 (Cyclopropanecarboxylic acid, 2-[(2,3-dimethyl-1-piperidinyl)methyl]-)
![Cyclopropanecarboxylic acid, 2-[(2,3-dimethyl-1-piperidinyl)methyl]- structure](https://ja.kuujia.com/scimg/cas/2138215-92-4x500.png)
Cyclopropanecarboxylic acid, 2-[(2,3-dimethyl-1-piperidinyl)methyl]- 化学的及び物理的性質
名前と識別子
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- Cyclopropanecarboxylic acid, 2-[(2,3-dimethyl-1-piperidinyl)methyl]-
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- インチ: 1S/C12H21NO2/c1-8-4-3-5-13(9(8)2)7-10-6-11(10)12(14)15/h8-11H,3-7H2,1-2H3,(H,14,15)
- InChIKey: FCVDRBFVWKUBRY-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)CC1CN1CCCC(C)C1C
Cyclopropanecarboxylic acid, 2-[(2,3-dimethyl-1-piperidinyl)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-767601-0.05g |
2-[(2,3-dimethylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid |
2138215-92-4 | 95% | 0.05g |
$888.0 | 2024-05-22 | |
Enamine | EN300-767601-2.5g |
2-[(2,3-dimethylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid |
2138215-92-4 | 95% | 2.5g |
$2071.0 | 2024-05-22 | |
Enamine | EN300-767601-0.1g |
2-[(2,3-dimethylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid |
2138215-92-4 | 95% | 0.1g |
$930.0 | 2024-05-22 | |
Enamine | EN300-767601-5.0g |
2-[(2,3-dimethylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid |
2138215-92-4 | 95% | 5.0g |
$3065.0 | 2024-05-22 | |
Enamine | EN300-767601-0.25g |
2-[(2,3-dimethylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid |
2138215-92-4 | 95% | 0.25g |
$972.0 | 2024-05-22 | |
Enamine | EN300-767601-0.5g |
2-[(2,3-dimethylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid |
2138215-92-4 | 95% | 0.5g |
$1014.0 | 2024-05-22 | |
Enamine | EN300-767601-10.0g |
2-[(2,3-dimethylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid |
2138215-92-4 | 95% | 10.0g |
$4545.0 | 2024-05-22 | |
Enamine | EN300-767601-1.0g |
2-[(2,3-dimethylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid |
2138215-92-4 | 95% | 1.0g |
$1057.0 | 2024-05-22 |
Cyclopropanecarboxylic acid, 2-[(2,3-dimethyl-1-piperidinyl)methyl]- 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Cyclopropanecarboxylic acid, 2-[(2,3-dimethyl-1-piperidinyl)methyl]-に関する追加情報
Cyclopropanecarboxylic acid, 2-[(2,3-dimethyl-1-piperidinyl)methyl]- (CAS No. 2138215-92-4): A Comprehensive Overview in Modern Chemical Biology
Cyclopropanecarboxylic acid, 2-[(2,3-dimethyl-1-piperidinyl)methyl]- (CAS No. 2138215-92-4) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound, characterized by its cyclopropanecarboxylic acid moiety and a 2,3-dimethyl-1-piperidinyl substituent, represents a promising candidate for further exploration in drug discovery and therapeutic applications.
The structure of this compound is highly intriguing, featuring a cyclopropane ring—a three-membered carbon heterocycle—that is known for its high ring strain and reactivity. This strain can be exploited to enhance the bioactivity of the molecule, making it a valuable scaffold for medicinal chemists. The presence of the 2,3-dimethyl-1-piperidinyl group adds another layer of complexity, contributing to the compound's potential interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of cyclopropane derivatives. The pharmacological potential of Cyclopropanecarboxylic acid, 2-[(2,3-dimethyl-1-piperidinyl)methyl]- has been extensively studied, particularly in the context of its ability to modulate various biological pathways. Preliminary studies suggest that this compound may exhibit significant activity against a range of targets, including enzymes and receptors involved in inflammatory responses and neurodegenerative diseases.
One of the most exciting aspects of this compound is its potential application in the treatment of neurodegenerative disorders. The dimethylpiperidine moiety is known to have favorable pharmacokinetic properties, which could enhance the compound's bioavailability and target specificity. Furthermore, the cyclopropane ring's reactivity allows for further derivatization, enabling researchers to fine-tune the molecule's properties for optimal therapeutic efficacy.
Recent advancements in computational chemistry have also played a crucial role in understanding the mechanism of action of this compound. Molecular docking studies have revealed that Cyclopropanecarboxylic acid, 2-[(2,3-dimethyl-1-piperidinyl)methyl]- can interact with several key biological targets with high affinity. These interactions are thought to be mediated by both the cyclopropane ring and the piperidine substituent, which can form hydrogen bonds and hydrophobic interactions with their respective targets.
The synthesis of this compound has been a subject of considerable interest among synthetic chemists. The development of efficient synthetic routes not only facilitates further research but also opens up possibilities for producing analogs with enhanced properties. Recent reports have described novel synthetic strategies that utilize transition metal catalysis to construct the cyclopropane ring with high selectivity and yield. These advancements are crucial for scaling up production and enabling more comprehensive biological evaluations.
Another area where this compound has shown promise is in antimicrobial applications. The unique structural features of Cyclopropanecarboxylic acid, 2-[(2,3-dimethyl-1-piperidinyl)methyl]- make it a potential candidate for developing novel antibiotics or antifungal agents. Preliminary screening studies have indicated that certain derivatives of this compound exhibit potent activity against resistant bacterial strains. This finding is particularly significant in light of the growing crisis posed by antimicrobial resistance worldwide.
The toxicological profile of this compound is also an important consideration in its development as a therapeutic agent. While initial studies suggest that it exhibits low toxicity at moderate doses, further research is needed to fully understand its safety profile. Chronic toxicity studies and evaluation of potential side effects are essential steps before moving into clinical trials.
In conclusion, Cyclopropanecarboxylic acid, 2-[(2,3-dimethyl-1-piperidinyl)methyl]- (CAS No. 2138215-92-4) is a multifaceted compound with significant potential in various areas of chemical biology and drug discovery. Its unique structure and pharmacological properties make it an attractive candidate for further exploration in therapeutic applications. As research continues to uncover new insights into its mechanisms of action and potential benefits, this compound is poised to play a crucial role in the development of novel treatments for various diseases.
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